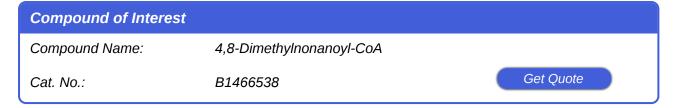


Application Notes and Protocols: Analytical Standards for 4,8-Dimethylnonanoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

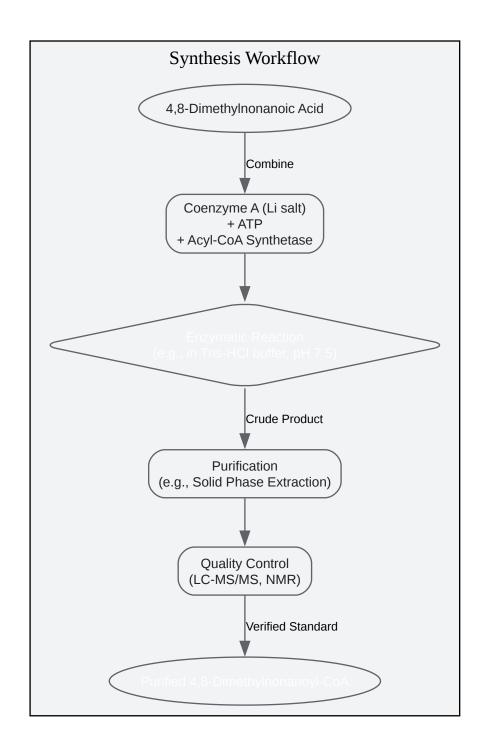
4,8-Dimethylnonanoyl-CoA is a key intermediate in the metabolism of branched-chain fatty acids. Specifically, it is a product of the peroxisomal beta-oxidation of pristanic acid, which is derived from phytanic acid found in the human diet.[1][2] After its formation in peroxisomes, **4,8-Dimethylnonanoyl-CoA** is transported to the mitochondria for complete oxidation.[1][3] This transport is often facilitated by its conversion to **4,8-dimethylnonanoylcarnitine**, a reaction catalyzed by carnitine octanoyltransferase (CROT).[1][4]

Given its role in fatty acid metabolism, accurate quantification of **4,8-Dimethylnonanoyl-CoA** is crucial for studying metabolic disorders and for the development of therapeutic interventions. This document provides detailed application notes and protocols for the synthesis, characterization, and use of **4,8-Dimethylnonanoyl-CoA** as an analytical standard. As a commercial standard is not readily available, this guide outlines a comprehensive approach for its in-house preparation and validation.

Synthesis of 4,8-Dimethylnonanoyl-CoA Standard

The synthesis of **4,8-Dimethylnonanoyl-CoA** can be achieved by converting its corresponding fatty acid, 4,8-dimethylnonanoic acid, into its coenzyme A thioester. This can be accomplished through enzymatic or chemical methods. The general workflow is depicted below.





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Caption: Workflow for the synthesis of **4,8-Dimethylnonanoyl-CoA**.

Protocol for Enzymatic Synthesis:



- Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
 - 100 mM Tris-HCl buffer (pH 7.5)
 - o 10 mM MgCl₂
 - 10 mM ATP
 - 0.5 mM Coenzyme A (lithium salt)
 - 0.2 mM 4,8-dimethylnonanoic acid (solubilized in a minimal amount of ethanol or DMSO)
 - 5 units of a suitable long-chain acyl-CoA synthetase.
- Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
- Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.
- Purification:
 - Centrifuge the quenched reaction to pellet precipitated protein.
 - The supernatant containing the acyl-CoA can be purified using a C18 solid-phase extraction (SPE) cartridge.
 - Wash the cartridge with an aqueous buffer to remove salts and unreacted ATP/CoA.
 - Elute the **4,8-Dimethylnonanoyl-CoA** with a methanol/water mixture.
- Solvent Removal: Evaporate the solvent under a stream of nitrogen or by lyophilization.
- Storage: Store the purified standard at -80°C.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of **4,8-Dimethylnonanoyl-CoA**.



Property	Value
Molecular Formula	C32H54N7O17P3S
Monoisotopic Mass	937.2592 g/mol
Average Mass	937.803 g/mol
Solubility	Soluble in aqueous buffers and methanol.
Stability	Stable when stored at -80°C. Avoid repeated freeze-thaw cycles. Thioester bond is susceptible to hydrolysis at high pH.
UV Absorbance λmax	~260 nm (due to the adenine moiety of CoA)

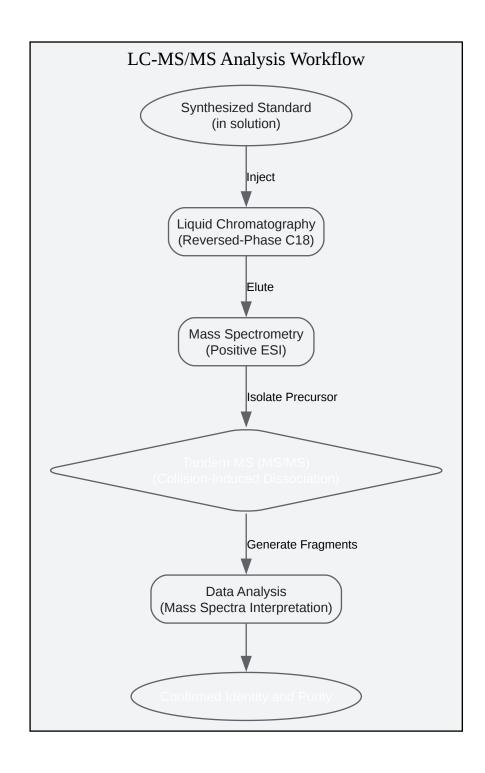
Quality Control and Characterization of the Standard

The identity and purity of the synthesized standard must be confirmed using mass spectrometry and, if sufficient material is available, NMR spectroscopy.

4.1. LC-MS/MS Characterization Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for the characterization of acyl-CoAs due to its high sensitivity and specificity.[5][6]





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Caption: Workflow for the quality control of **4,8-Dimethylnonanoyl-CoA**.

Protocol:



- Sample Preparation: Reconstitute the purified standard in a solution of 50% methanol in water.
- · Chromatography:
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 μm).
 - Mobile Phase A: 10 mM ammonium acetate in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A linear gradient from 20% to 100% B over 15 minutes.
 - Flow Rate: 0.2 mL/min.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - MS1 Scan: Scan for the protonated molecule [M+H]+.
 - MS/MS Fragmentation: Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). Scan for characteristic product ions.

Expected Mass Spectrometry Data:

Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode, which includes a neutral loss of the 3'-phosphoadenosine diphosphate fragment and a product ion corresponding to the pantetheine-phosphate moiety.[7]

Ion Type	Expected m/z	Description
[M+H] ⁺	938.27	Protonated parent molecule
[M-507+H]+	431.2	Fragment from the neutral loss of 507 Da
[Coenzyme A fragment]	428.1	Fragment corresponding to [C ₁₁ H ₂₃ N ₂ O ₇ P ₂ S] ⁺



4.2. NMR Characterization Protocol

NMR spectroscopy can provide detailed structural information, although it is less sensitive than mass spectrometry.[8]

Protocol:

- Sample Preparation: Dissolve a sufficient amount of the lyophilized standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D correlation experiments like COSY and HSQC can aid in assignments.
- Data Analysis: Compare the observed chemical shifts to those of known acyl-CoA compounds and the 4,8-dimethylnonanoic acid precursor.

Expected ¹H NMR Chemical Shifts (Illustrative):

Protons	Expected Chemical Shift (ppm)	Multiplicity
Methyl groups (C4, C8)	~0.8 - 1.0	Doublet
Methylene groups (chain)	~1.2 - 1.6	Multiplet
CH₂ alpha to thioester	~2.5 - 2.8	Triplet
CH₂ beta to thioester	~1.5 - 1.7	Multiplet
Adenine H2, H8	~8.1, 8.4	Singlet
Ribose H1'	~6.1	Doublet

Note: Actual chemical shifts may vary depending on the solvent and pH.

Application: Quantification of 4,8-Dimethylnonanoyl-CoA in Biological Samples



This section provides a protocol for the quantification of **4,8-Dimethylnonanoyl-CoA** in biological matrices such as cell culture or tissue homogenates using LC-MS/MS.

5.1. Sample Preparation Protocol:

- Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 2.5% sulfosalicylic acid or an acetonitrile/methanol/water mixture).
- Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample).
- Deproteinization: Vortex the mixture vigorously and incubate on ice for 15 minutes.
- Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
- Supernatant Collection: Transfer the supernatant to a new tube.
- Concentration: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

5.2. LC-MS/MS Quantification Protocol:

The chromatographic conditions can be similar to those used for characterization. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

LC-MS/MS Parameters for Quantification:



Parameter	Setting
LC Column	C18 reversed-phase (e.g., 100 x 2.1 mm, 3.5 μm)
Mobile Phase A	10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B	Acetonitrile
Gradient	20% B to 100% B over 15 min
Flow Rate	0.2 mL/min
Injection Volume	10-30 μL
Ionization Mode	Positive ESI
MRM Transitions	Q1 (Precursor): 938.3 -> Q3 (Product): 431.2 (Quantifier)
Q1 (Precursor): 938.3 -> Q3 (Product): 428.1 (Qualifier)	
Collision Energy	Optimize experimentally for the specific instrument (typically 30-50 eV)
Dwell Time	100 ms

Calibration Curve:

A calibration curve should be prepared by spiking known amounts of the synthesized **4,8- Dimethylnonanoyl-CoA** standard into a blank matrix (e.g., the extraction solvent or a matrix from a control sample).

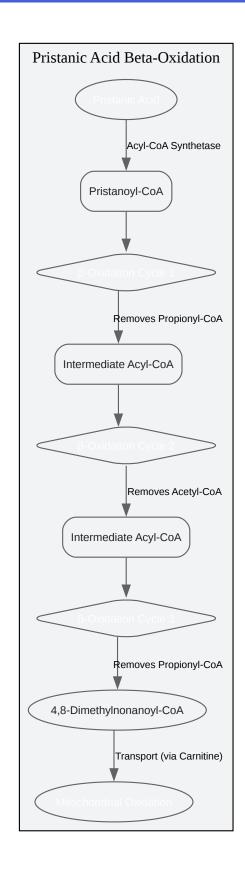


Concentration (nM)	Peak Area Ratio (Analyte/IS)
1	Example Value
5	Example Value
10	Example Value
50	Example Value
100	Example Value
500	Example Value

Metabolic Pathway Context

The diagram below illustrates the position of **4,8-Dimethylnonanoyl-CoA** within the peroxisomal beta-oxidation pathway of pristanic acid.





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Caption: Metabolic pathway of pristanic acid oxidation.



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